molecular formula C16H16KN3O7S B12703381 Potassium 3-((5-(tert-butyl)-2-hydroxyphenyl)azo)-2-hydroxy-5-nitrobenzenesulphonate CAS No. 94021-30-4

Potassium 3-((5-(tert-butyl)-2-hydroxyphenyl)azo)-2-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12703381
CAS No.: 94021-30-4
M. Wt: 433.5 g/mol
InChI Key: LBHNHGYIFIYLOQ-UHFFFAOYSA-M
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Description

Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including as a dye in the textile industry and as a pH indicator in chemical laboratories.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate typically involves the diazotization of 5-(tert-butyl)-2-hydroxyaniline followed by coupling with 2-hydroxy-5-nitrobenzenesulfonic acid. The reaction conditions generally include:

    Diazotization: The amine group of 5-(tert-butyl)-2-hydroxyaniline is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).

    Coupling: The diazonium salt is then reacted with 2-hydroxy-5-nitrobenzenesulfonic acid in an alkaline medium (pH 8-10) to form the azo compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, and the final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a dye in the textile industry for coloring fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels. This property makes it useful as a pH indicator. The molecular targets and pathways involved include:

    pH Sensitivity: The azo group can accept or donate protons, leading to a change in the electronic structure and color of the compound.

    Complex Formation: The compound can form stable complexes with metal ions and other molecules, which can be exploited in various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: A dye used in histology for staining tissues.

    Sudan III: A dye used for staining lipids in biological samples.

Uniqueness

Potassium 3-[[5-(tert-butyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitrobenzenesulfonate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, enhancing its stability, while the nitro and sulfonate groups contribute to its solubility and reactivity.

Properties

CAS No.

94021-30-4

Molecular Formula

C16H16KN3O7S

Molecular Weight

433.5 g/mol

IUPAC Name

potassium;3-[(5-tert-butyl-2-hydroxyphenyl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H17N3O7S.K/c1-16(2,3)9-4-5-13(20)11(6-9)17-18-12-7-10(19(22)23)8-14(15(12)21)27(24,25)26;/h4-8,20-21H,1-3H3,(H,24,25,26);/q;+1/p-1

InChI Key

LBHNHGYIFIYLOQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O.[K+]

Origin of Product

United States

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